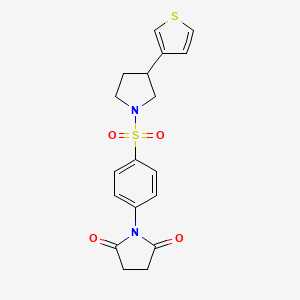

1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

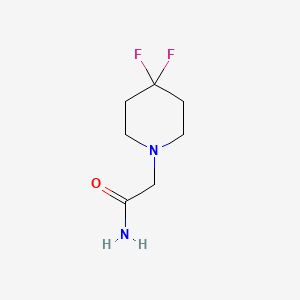

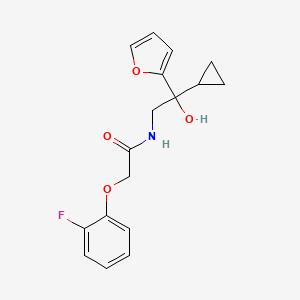

The compound “1-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrrolidine derivatives are known to participate in a variety of chemical reactions .Applications De Recherche Scientifique

Polymer Synthesis and Properties

The compound is integral in synthesizing highly luminescent polymers, such as those containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, which are notable for their strong fluorescence, high quantum yield, and solubility in common organic solvents. These properties make them suitable for various applications, including optoelectronic devices (Zhang & Tieke, 2008).

Electron Transport Layer in Solar Cells

A novel alcohol-soluble n-type conjugated polyelectrolyte synthesized from a similar compound has been used as an electron transport layer in inverted polymer solar cells, significantly improving power conversion efficiency due to its high conductivity and electron mobility (Hu et al., 2015).

Catalysis

Sulfonic acid functionalized pyridinium chloride, derived from related chemical structures, serves as an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, showcasing the compound's utility in facilitating complex chemical reactions (Moosavi‐Zare et al., 2013).

Chemosensors for Metal Ions

Derivatives of the compound have been synthesized and characterized for their molecular recognition abilities toward transition metal ions, exhibiting remarkable selectivity towards Cu2+ ions. This selectivity, coupled with a color change upon complexation, highlights its potential as a chemosensor (Gosavi-Mirkute et al., 2017).

Organic Electronics

The compound's derivatives have been employed in the synthesis of materials for organic electronics, demonstrating their utility in creating components with desirable electronic and optical properties for devices like solar cells and light-emitting diodes (Gendron et al., 2014).

Mécanisme D'action

Mode of Action

It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence various biological activities, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Action Environment

It is known that the steric factors can influence the biological activity of pyrrolidine derivatives .

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c21-17-5-6-18(22)20(17)15-1-3-16(4-2-15)26(23,24)19-9-7-13(11-19)14-8-10-25-12-14/h1-4,8,10,12-13H,5-7,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIZXJHZVHOHAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[bicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B2578617.png)

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2578623.png)

![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/no-structure.png)

![2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2578629.png)

![3-((4-bromophenyl)sulfonyl)-N-(3-(methylthio)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2578631.png)

![2-Chloro-1-[7-(4-propan-2-yloxybenzoyl)-2,7-diazaspiro[4.5]decan-2-yl]ethanone](/img/structure/B2578633.png)